Methoxymethanol

Catalog No.
S607207
CAS No.
4461-52-3
M.F
C2H6O2
M. Wt
62.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxymethanol

CAS Number

4461-52-3

Product Name

Methoxymethanol

IUPAC Name

methoxymethanol

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

InChI

InChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3

InChI Key

VHWYCFISAQVCCP-UHFFFAOYSA-N

SMILES

COCO

Canonical SMILES

COCO

Description

The exact mass of the compound Methoxymethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solvent

Due to its polarity and mild amphiphilic nature (having both water-loving and water-hating parts), methoxymethanol can act as a solvent for a range of polar and non-polar compounds. Researchers might utilize it in specific situations where other common solvents like water or ethanol are not suitable.

However, it's important to note that methoxymethanol is a suspected carcinogen and has moderate acute toxicity []. Safer alternatives like dimethyl sulfoxide (DMSO) or propylene glycol are often preferred choices.

Methoxymethanol, with the chemical formula CH₃OCH₂OH, is a unique compound classified as both an ether and an alcohol, specifically a hemiformal. It is characterized by its dual functional groups: a methoxy group (–OCH₃) and a hydroxymethyl group (–CH₂OH). This compound has garnered attention not only for its potential applications but also for its presence in various environments, including interstellar space, where it forms through complex

  • Formation: It can be formed by the reaction of formaldehyde with methanol, either through direct mixing or when formaldehyde is bubbled through methanol. In space, it forms via the recombination of methanol radicals (CH₂OH and CH₃O) under conditions such as ultraviolet light exposure or cosmic ray interactions .
  • Decomposition: Methoxymethanol can undergo thermal decomposition or photolysis, leading to the formation of various products, including carbon dioxide and other reactive intermediates. The photoionization process also produces fragment ions that can be analyzed to understand its reactivity better .
  • Combustion Reactions: The compound exhibits distinct combustion characteristics, undergoing hydrogen-abstraction reactions that yield reactive radicals, which are crucial in understanding its behavior in combustion systems .

Methoxymethanol can be synthesized through several methods:

  • Direct Reaction: Mixing formaldehyde with methanol under controlled conditions leads to spontaneous formation.
  • Catalytic Hydrogenation: Utilizing catalysts such as ruthenium or cobalt at elevated temperatures (around 80°C) allows for the hydrogenation of carbon dioxide and hydrogen to produce methoxymethanol .
  • Astrochemical Processes: In space environments, it is synthesized through radical recombination processes involving methanol derivatives under low-temperature conditions typical of interstellar clouds .

Methoxymethanol has several promising applications:

  • Fuel Additive: Its properties make it a candidate for use as a fuel additive due to its ability to enhance combustion efficiency.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Astrochemistry: Its presence in interstellar media makes it a subject of interest for astrochemical studies, helping scientists understand molecular formation processes in space .

Research into the interactions of methoxymethanol focuses primarily on its reactivity with other compounds and its behavior under various environmental conditions:

  • Radical Interactions: Methoxymethanol's ability to form radicals during combustion or photochemical processes highlights its role in complex chemical networks.
  • Spectroscopic Characterization: Studies using millimeter-wave spectroscopy have provided insights into its conformational dynamics and stability under different conditions .

Methoxymethanol shares structural similarities with several compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUniqueness of Methoxymethanol
MethanolCH₃OHSimple alcoholContains both ether and alcohol groups
Dimethyl EtherCH₃OCH₃Simple etherHas an alcohol component
Methyl FormateCH₃OCHOEster functional groupHemiformal structure adds complexity
Ethylene GlycolHOCH₂CH₂OHDiol with two hydroxyl groupsUnique as a hemiformal compared to diols
FormaldehydeHCHOSimple aldehydeCombines features of both aldehydes and alcohols

Methoxymethanol's dual functional groups allow it to participate in diverse

XLogP3

-0.5

UNII

9T7K15960E

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

4461-52-3

Wikipedia

Methoxymethanol

General Manufacturing Information

Methanol, 1-methoxy-: ACTIVE

Dates

Modify: 2024-02-18

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